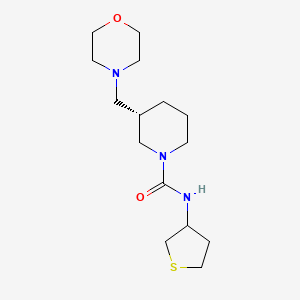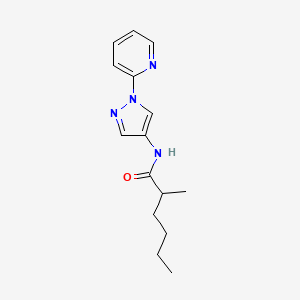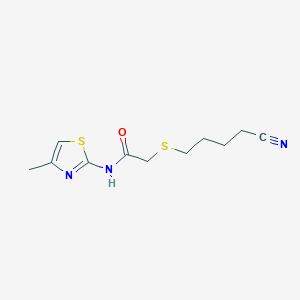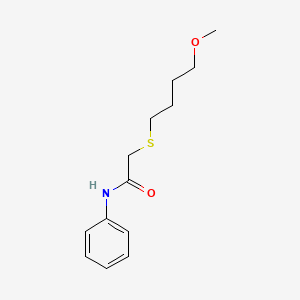![molecular formula C16H24N2O4S B6708297 N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708297.png)
N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a carboxamide group, a methylsulfonyl group, and a 2-methylphenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide typically involves multiple steps One common route starts with the preparation of the 2-methylphenoxypropyl intermediate, which is then reacted with a pyrrolidine derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(2-methylphenoxy)-N-[3-(2-methylphenoxy)propyl]-1-propanamine hydrochloride
- 1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione
Uniqueness
N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-6-3-4-7-15(13)22-11-5-9-17-16(19)18-10-8-14(12-18)23(2,20)21/h3-4,6-7,14H,5,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWNXQGOAHKHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCNC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(8-oxaspiro[4.5]decan-4-ylcarbamoylamino)-N-propylpropanamide](/img/structure/B6708214.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea](/img/structure/B6708225.png)
![N-[3-[1-(3-ethylsulfanylpropylcarbamoylamino)ethyl]phenyl]acetamide](/img/structure/B6708226.png)
![N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708230.png)

![3-methylsulfonyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B6708247.png)
![1-[2-(2,5-Difluorophenyl)ethyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708254.png)
![3-[[6-Cyano-5-(trifluoromethyl)pyridin-2-yl]amino]piperidine-1-carboxamide](/img/structure/B6708256.png)
![N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6708263.png)


![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6708285.png)
![3-methylsulfonyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6708290.png)

